molecular formula C14H16N2O2 B10851722 N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide

N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B10851722
M. Wt: 244.29 g/mol
InChI Key: XTLXOIBNXHXNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole derivative characterized by a 2-oxoacetamide backbone substituted with an N-butyl group at the amide nitrogen and an indol-3-yl moiety. Indole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antiviral, and receptor-modulating properties . This compound has been investigated for its interaction with GABA(A) receptors (Ki = 1175 nM for GABRA1) , though its activity is less potent compared to nitro-substituted analogs .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C14H16N2O2/c1-2-3-8-15-14(18)13(17)11-9-16-12-7-5-4-6-10(11)12/h4-7,9,16H,2-3,8H2,1H3,(H,15,18)

InChI Key

XTLXOIBNXHXNBR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indole-3-yl-oxoacetamides

N-Substituted Adamantane Derivatives

A series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compounds 5a–y ) exhibit enhanced cytotoxicity compared to the N-butyl analog. For instance:

  • Compound 5r : Demonstrated potent anti-proliferative activity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) via caspase-8-dependent apoptosis .
  • Compound 5f : Showed selectivity for HeLa cervical cancer cells (IC50 = 17.65 ± 1.54 µM) .
    The adamantane group improves lipophilicity and target binding, enhancing cytotoxicity over the N-butyl variant .
Nitro-Substituted Analogs
  • N-Butyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide: Exhibits a 9.4-fold higher GABRA1 affinity (Ki = 125 nM) than the non-nitro parent compound, highlighting the importance of electron-withdrawing groups at the indole 5-position .
  • N-Benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide : Further increased potency (Ki = 65 nM), suggesting synergistic effects of nitro and benzyl groups .
Halogenated Derivatives
  • N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) : A fluorinated analog with reported bioactivity in receptor modulation, emphasizing the role of halogen atoms in improving metabolic stability .

Structural and Functional Insights

Hydrogen Bonding and Conformation

The non-methylated 2-oxoacetamide group in N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide allows for hydrogen bonding, influencing its conformational stability and solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.